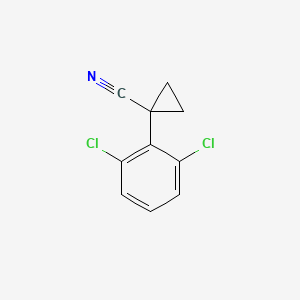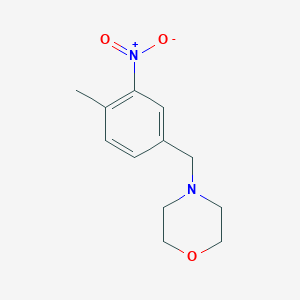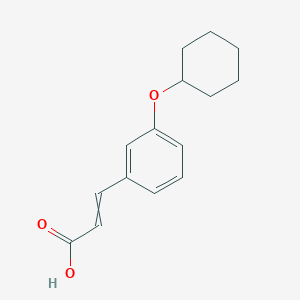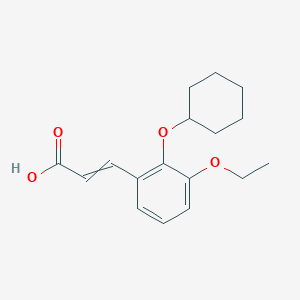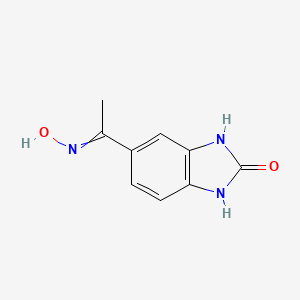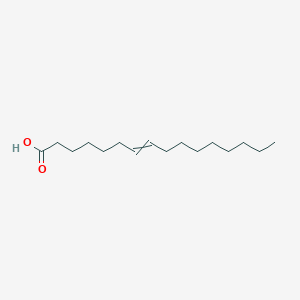
7-Hexadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecenoic acid, also known as hypogeic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by the presence of a double bond at the seventh carbon atom from the carboxyl end. This compound is found in various natural sources, including certain plant oils and animal fats.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Hexadecenoic acid can be synthesized through the partial hydrogenation of hexadecanoic acid (palmitic acid). The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils. One common method is the extraction from Antarctic krill oil, which contains a significant amount of this fatty acid. The extraction process includes solvent extraction, followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The double bond in this compound can be reduced to form hexadecanoic acid using hydrogen gas (H2) in the presence of a metal catalyst like palladium.
Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Methanol, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Various oxidized fatty acids
Reduction: Hexadecanoic acid
Substitution: Methyl 7-hexadecenoate
Aplicaciones Científicas De Investigación
7-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of fatty acids and their derivatives.
Mecanismo De Acción
7-Hexadecenoic acid can be compared with other similar monounsaturated fatty acids:
Palmitoleic Acid (cis-9-hexadecenoic acid): Both are monounsaturated fatty acids, but palmitoleic acid has a double bond at the ninth carbon atom.
Sapienic Acid (cis-6-hexadecenoic acid): This fatty acid has a double bond at the sixth carbon atom and is primarily found in human sebum.
Uniqueness of this compound: this compound is unique due to its specific position of the double bond, which imparts distinct chemical and biological properties. Its anti-inflammatory and metabolic regulatory effects make it a compound of interest in various fields of research.
Comparación Con Compuestos Similares
- Palmitoleic Acid (cis-9-hexadecenoic acid)
- Sapienic Acid (cis-6-hexadecenoic acid)
- Oleic Acid (cis-9-octadecenoic acid)
Propiedades
Fórmula molecular |
C16H30O2 |
|---|---|
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
hexadec-7-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18) |
Clave InChI |
PJHOFUXBXJNUAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)



